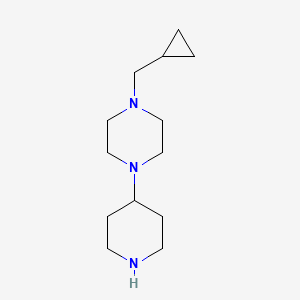

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine

Description

Properties

IUPAC Name |

1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13/h12-14H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGWBUYBPSBFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Piperazine with Cyclopropylmethyl Chloride

- Reactants: Piperazine and cyclopropylmethyl chloride

- Conditions: Typically conducted in an organic solvent (e.g., acetonitrile or dichloromethane) with a base (NaOH, K2CO3) to neutralize HCl formed during the reaction.

- Mechanism: The lone pair on the nitrogen of piperazine attacks the electrophilic carbon of cyclopropylmethyl chloride, substituting the chloride ion.

- Outcome: Formation of 1-(cyclopropylmethyl)piperazine intermediate.

Coupling with Piperidin-4-yl Moiety

- Approach 1: Direct alkylation of piperidine or piperidin-4-yl derivatives with the substituted piperazine.

- Approach 2: Use of protected piperidine derivatives (e.g., Boc-protected piperidine) to control regioselectivity and avoid side reactions, followed by deprotection.

- Catalysts and reagents: Sometimes coupling agents or reductive amination protocols are employed to attach the piperidin-4-yl group to the piperazine core.

Salt Formation

- The free base of this compound is treated with hydrochloric acid to form the dihydrochloride salt.

- This improves solubility and stability for further handling and pharmaceutical formulation.

Reaction Conditions and Yields

| Step | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| N-alkylation | Piperazine + Cyclopropylmethyl chloride | Base (NaOH/K2CO3), solvent (MeCN) | 60-80 | Mild temperature, nucleophilic substitution |

| Coupling with piperidin-4-yl | Piperidine or protected derivative + substituted piperazine | Coupling agent or reductive amination | 50-70 | Boc protection improves selectivity |

| Salt formation | Free base + HCl | Acid-base reaction | >90 | Formation of dihydrochloride salt |

Research Findings and Optimization

- Studies have shown that using potassium carbonate as a base in acetonitrile yields cleaner products with fewer side reactions compared to sodium hydroxide in aqueous media.

- Protecting groups on piperidine (e.g., Boc) facilitate selective alkylation and reduce polymerization or over-alkylation side products.

- Reductive amination methods have been employed for introducing the piperidin-4-yl group onto the piperazine core with moderate to good yields, using aldehyde intermediates and amine derivatives under mild conditions.

- Optimization of leaving groups (chloride, sulfoxide) and bases has been critical in improving yields and purity in related piperazine syntheses, suggesting similar strategies can be applied here.

Summary Table of Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Direct reaction of piperazine with cyclopropylmethyl chloride | Simple, straightforward, good yield | Requires control of reaction conditions to avoid side products |

| Protected piperidine coupling | Use of Boc-protected piperidine intermediates followed by deprotection | Enhanced regioselectivity and purity | Additional steps for protection/deprotection |

| Reductive amination | Coupling piperazine derivatives with aldehydes under reductive conditions | Mild conditions, versatile | Moderate yields, requires careful reagent choice |

| Salt formation | Conversion of free base to dihydrochloride salt | Improved stability and solubility | Additional purification step |

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Affinities

The following table summarizes key structural analogs and their biological activities:

Key Observations:

- Cyclopropylmethyl vs. Methoxyphenyl Groups : The cyclopropylmethyl group in the target compound likely enhances σ receptor interactions, whereas methoxyphenyl substituents (e.g., in SA4503 or 1-(2-methoxyphenyl) derivatives) improve binding to dopamine D₂ and serotonin receptors .

- Linker Length and Flexibility: Compounds with four-carbon linkers (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) exhibit higher D₂/5-HT₁A affinity compared to three-carbon analogs .

- Sigma Receptor Specificity: Both the target compound and DuP734 interact with σ receptors, but DuP734’s fluorophenyl group enhances σ₁ selectivity, while the cyclopropylmethyl group may favor σ₂ or non-selective binding .

Receptor Binding and Functional Activity:

- Dopaminergic Effects : The target compound shares mechanistic similarities with DuP734, both inhibiting NMDA-stimulated dopamine release via σ receptors. However, unlike methoxyphenyl derivatives (e.g., SA4503), it lacks direct D₂ receptor affinity .

- Antimicrobial and Antifungal Potential: While some piperazines (e.g., 1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine) inhibit Candida albicans virulence, the target compound’s activity in this domain remains unexplored .

Physicochemical Properties

| Property | This compound | 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine | SA4503 |

|---|---|---|---|

| Molecular Weight | 223.36 g/mol | 317.44 g/mol | 428.56 g/mol |

| LogP (Predicted) | ~2.1 | ~2.8 | ~4.2 |

| Water Solubility | Low (cyclopropyl hydrophobicity) | Moderate (methoxy polarity) | Low |

| Receptor Profile | σ receptors, dopamine modulation | D₂, 5-HT₁A, 5-HT₂A | σ₁ agonist |

Biological Activity

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of the Compound

This compound is a piperazine derivative characterized by a cyclopropylmethyl substituent. Piperazines are known for their diverse biological activities, often functioning as pharmacologically active agents in various therapeutic contexts.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that compounds containing piperazine moieties can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Target Interactions

- Serotonin Receptors : The compound may exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptors : Interaction with dopamine receptors could suggest potential applications in treating neuropsychiatric disorders.

In Vitro Studies

In laboratory settings, this compound has demonstrated various biological activities:

- Antidepressant-like Effects : In animal models, the compound showed significant antidepressant-like effects in behavioral tests, such as the forced swim test and tail suspension test.

- Anxiolytic Properties : It also exhibited anxiolytic effects, potentially through modulation of serotonergic pathways.

In Vivo Studies

A series of in vivo studies have been conducted to assess the compound's efficacy:

| Study Type | Findings |

|---|---|

| Behavioral Tests | Significant reduction in immobility time (indicative of antidepressant effect) |

| Neurochemical Analysis | Altered levels of serotonin and dopamine metabolites in brain regions associated with mood regulation |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications to the piperazine ring or substituents can significantly influence potency and selectivity.

| Modification Type | Effect on Activity |

|---|---|

| Cyclopropylmethyl Substitution | Enhanced binding affinity to serotonin receptors |

| Piperidinyl Group | Increased stability and bioavailability |

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

- Case Study 1 : A study investigated the compound's effects on depression models in rodents. Results indicated a rapid onset of antidepressant effects comparable to established SSRIs.

- Case Study 2 : Research exploring its anxiolytic properties revealed significant reductions in anxiety-related behaviors, suggesting a dual-action profile beneficial for treating mood disorders.

Q & A

Basic: What are the standard synthetic routes for 1-(cyclopropylmethyl)-4-(piperidin-4-yl)piperazine, and how can reaction conditions be optimized for higher yields?

The synthesis of piperazine derivatives often involves multi-step reactions, including reductive amination, nucleophilic substitution, and coupling. For example, a related compound (Volasertib) was synthesized via reductive amination of 1-(cyclopropylmethyl)piperazine followed by hydrolysis and salt formation, achieving an overall yield of 47% . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .

- Catalysts : Palladium or nickel complexes improve coupling reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation of this compound?

Key techniques include:

- NMR spectroscopy : Confirms substituent positions and ring conformations (e.g., ¹H/¹³C NMR for piperazine ring protons at δ 2.5–3.5 ppm) .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and torsional strain .

- IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹) .

Advanced: How does the compound interact with biological targets, and what experimental assays validate these mechanisms?

Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin, dopamine). Methodologies include:

- Radioligand binding assays : Quantify affinity for receptors (e.g., Ki values < 100 nM for σ receptors) .

- Molecular docking : Predict binding modes using software like AutoDock Vina .

- In vivo behavioral studies : Assess anxiolytic or antipsychotic effects in rodent models .

Advanced: How do structural modifications (e.g., cyclopropylmethyl vs. benzyl groups) influence pharmacological activity?

Structure-activity relationship (SAR) studies reveal:

- Lipophilicity : Cyclopropylmethyl enhances blood-brain barrier penetration compared to polar groups .

- Substituent positioning : Meta-substituted aryl groups improve receptor selectivity (e.g., σ-1 over σ-2) .

- Hydrogen bonding : Sulfonyl or carbonyl groups increase binding stability via interactions with receptor residues .

Advanced: How can researchers resolve contradictions in reported synthesis yields or crystallographic data?

- Reproducibility checks : Standardize reaction conditions (e.g., temperature ±2°C, solvent purity) .

- Data cross-validation : Compare XRD results with computational models (e.g., density functional theory) .

- Meta-analysis : Aggregate data from multiple studies to identify outliers .

Basic: What analytical methods ensure purity and stability during storage?

- HPLC : Monitors degradation products (e.g., column: C18, mobile phase: acetonitrile/water) .

- TGA/DSC : Assess thermal stability (decomposition >200°C) .

- Storage : Argon-atmosphere vials at -20°C prevent oxidation .

Advanced: How can computational modeling predict the compound’s behavior in biological systems?

- Molecular dynamics simulations : Track conformational changes in aqueous environments (e.g., GROMACS) .

- ADMET prediction : Software like SwissADME estimates bioavailability and toxicity .

- Free-energy perturbation : Quantifies binding affinity changes due to substituent modifications .

Basic: What safety protocols are essential for handling this compound in the lab?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Fume hoods for volatile intermediates .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies enhance the compound’s selectivity for specific enzyme isoforms?

- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics to differentiate isoforms .

- Fragment-based drug design : Incorporates isoform-specific pharmacophores (e.g., hydrophobic pockets) .

- Proteolysis-targeting chimeras (PROTACs) : Degrade non-target isoforms .

Advanced: How do supramolecular interactions (e.g., hydrogen bonding, π-stacking) affect crystallinity and solubility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.